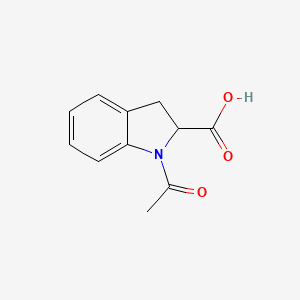

Ácido N-Acetilindolina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

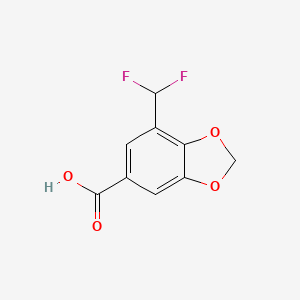

N-Acetylindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

N-Acetylindoline-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for synthesizing various compounds.

Biology: Studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of optically active compounds for pharmaceuticals.

Mecanismo De Acción

Target of Action

N-Acetylindoline-2-carboxylic acid, also known as 1-acetylindoline-2-carboxylic acid, has been found to primarily target the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1 . Another potential target is the mycobacterial membrane protein large 3 (MmpL3) , a transporter that is vital for the translocation of mycolic acids across the plasma membrane .

Mode of Action

The compound inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg^2+ ions within the active site of the integrase . This interaction impairs the viral replication process .

Biochemical Pathways

The compound affects the pathway involving the HIV-1 integrase . By inhibiting the strand transfer of this enzyme, it disrupts the life cycle of HIV-1 . The compound’s interaction with the integrase enzyme can lead to the impairment of viral replication .

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the strand transfer of HIV-1 integrase, the compound effectively impairs the viral replication process . This can potentially lead to a decrease in the viral load in patients with HIV-1 .

Análisis Bioquímico

Biochemical Properties

N-Acetylindoline-2-carboxylic acid, as an indole derivative, may interact with multiple receptors, contributing to its potential biological activities The specific enzymes, proteins, and other biomolecules it interacts with could vary depending on the context of its use

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that N-Acetylindoline-2-carboxylic acid could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a carboxylic acid derivative, it can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom . This suggests that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, contributing to their diverse biological and clinical applications .

Transport and Distribution

It’s important to consider that the transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, potentially involving targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing N-Acetylindoline-2-carboxylic acid involves the enantioselective hydrolysis of racemic N-acetyl-indoline-2-carboxylic acid methyl ester using microbial esterases . This method utilizes methylotrophic bacteria, such as Pseudomonas DMF 5/8 and Isolate EE 210, to catalyze the hydrolysis, yielding optically active N-acetylindoline-2-carboxylic acid with high optical purity .

Industrial Production Methods

Industrial production of N-Acetylindoline-2-carboxylic acid often involves the use of resolving agents, such as optically active α-amino-ε-caprolactam, to achieve high yields of the desired enantiomer . This method is advantageous for large-scale production due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetylindoline-2-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis of its methyl ester form to yield the corresponding acid.

Racemization: The compound can be racemized using sodium methoxide in methanol.

Common Reagents and Conditions

Enzymatic Hydrolysis: Utilizes microbial esterases under mild conditions.

Racemization: Involves sodium methoxide in methanol.

Major Products Formed

Optically Active N-Acetylindoline-2-carboxylic Acid: Obtained through enzymatic hydrolysis.

Racemized N-Acetylindoline-2-carboxylic Acid: Produced via racemization.

Comparación Con Compuestos Similares

Similar Compounds

Indole-2-carboxylic Acid: Shares a similar indole scaffold but lacks the acetyl group.

Indole-3-acetic Acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness

N-Acetylindoline-2-carboxylic acid is unique due to its specific acetyl group, which imparts distinct chemical properties and biological activities compared to other indole derivatives .

Propiedades

IUPAC Name |

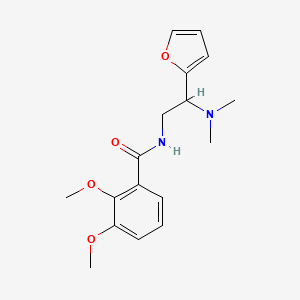

1-acetyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335392 |

Source

|

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82923-75-9 |

Source

|

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2380889.png)

![1-(3,5-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2380900.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2380909.png)